molecular formula C15H14ClN5O2 B5343367 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5343367
M. Wt: 331.76 g/mol
InChI Key: MYMKPXHJALHTPY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c16-12-4-2-11(3-5-12)13-19-15(23-20-13)14(22)18-6-1-8-21-9-7-17-10-21/h2-5,7,9-10H,1,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMKPXHJALHTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable leaving group on the oxadiazole ring.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl derivatives in a coupling reaction, facilitated by catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Oxpoconazole: Another compound with an imidazole ring and chlorophenyl group, used as a fungicide.

    Imidazo[1,2-a]pyrimidines: Compounds with similar heterocyclic structures, known for their medicinal properties.

Uniqueness

3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

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